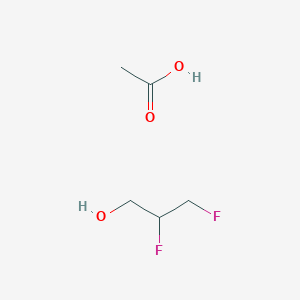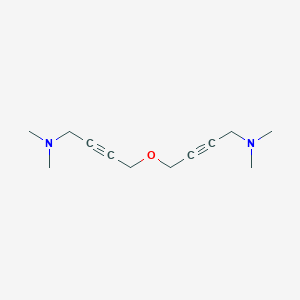
4,4'-Oxybis(N,N-dimethylbut-2-yn-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) is a chemical compound with a unique structure that features an oxygen bridge between two N,N-dimethylbut-2-yn-1-amine groups
Métodos De Preparación
The synthesis of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be achieved through several routes. One common method involves the reaction of N,N-dimethylbut-2-yn-1-amine with an appropriate oxygen donor under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxygen bridge and the N,N-dimethylbut-2-yn-1-amine groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its effects.
Comparación Con Compuestos Similares
4,4’-Oxybis(N,N-dimethylbut-2-yn-1-amine) can be compared with similar compounds such as:
N,N-Dimethylbut-2-yn-1-amine: Lacks the oxygen bridge, resulting in different reactivity and applications.
4,4’-Oxybis(benzene-1,2-diamine): Contains an oxygen bridge but with different functional groups, leading to distinct chemical properties and uses.
Dimethylthiambutene: An opioid analgesic with a different structure and pharmacological profile.
Propiedades
Número CAS |
105838-80-0 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)but-2-ynoxy]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C12H20N2O/c1-13(2)9-5-7-11-15-12-8-6-10-14(3)4/h9-12H2,1-4H3 |
Clave InChI |
PLJUEGHATWCPPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CCOCC#CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
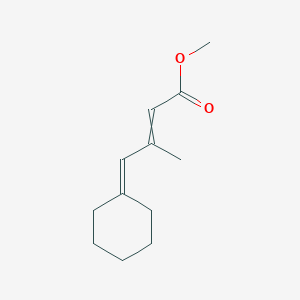
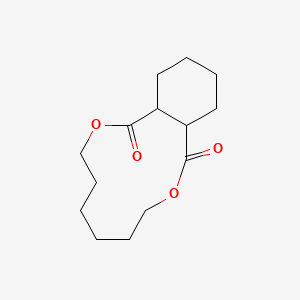
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
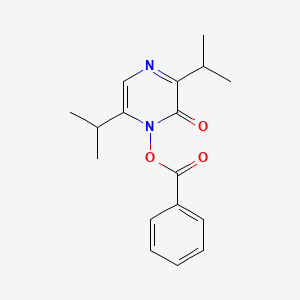
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
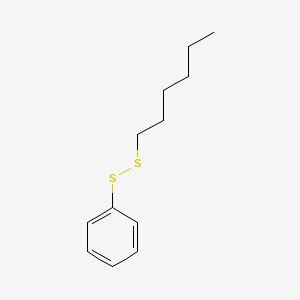
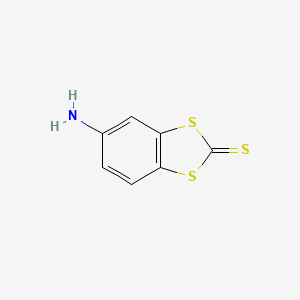
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
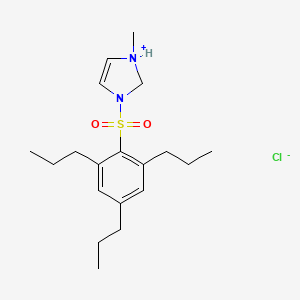
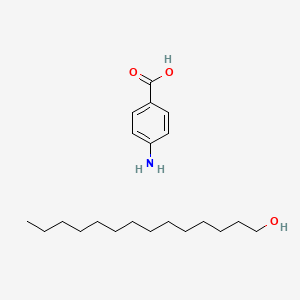
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
